![molecular formula C17H14F3N3O B2802253 N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide CAS No. 868971-00-0](/img/structure/B2802253.png)
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridine with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反应分析
Types of Reactions
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Tyrosine Kinase Inhibitors
One of the notable applications of this compound is its role as a precursor in the synthesis of tyrosine kinase inhibitors, specifically nilotinib. Nilotinib is used for treating certain types of leukemia, including chronic myeloid leukemia (CML). The synthesis process involves the reaction of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide with other chemical agents to produce active pharmaceutical ingredients (APIs) .
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with various biological targets, making it a promising candidate for developing new anticancer drugs. Studies have shown that modifications to the imidazo[1,2-a]pyridine structure can enhance affinity for cancer-related targets such as the adenosine A2A receptor, which plays a role in tumor progression .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical targets in neurodegenerative diseases . These findings suggest potential applications in developing treatments for conditions like Alzheimer's disease.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of compounds related to this compound. Certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens, indicating their potential use in treating infectious diseases .
Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their cytotoxicity and ability to inhibit specific enzymes associated with cancer and neurodegenerative diseases. The results showed that some derivatives had enhanced potency compared to the parent compound .
Structural Modifications for Enhanced Activity
Another case study focused on structural modifications of the imidazo[1,2-a]pyridine ring to improve binding affinity and selectivity towards biological targets. The introduction of various substituents was found to significantly alter the pharmacological profile of the compounds, leading to improved therapeutic efficacy .
Data Table: Summary of Biological Activities
作用机制
The mechanism of action of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to the active sites of these targets, thereby blocking their activity and leading to cell death .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Trifluoromethylbenzamides: Compounds with a trifluoromethyl group attached to a benzamide moiety, known for their stability and bioactivity.
Uniqueness
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide is unique due to its combination of the imidazo[1,2-a]pyridine core with a trifluoromethylbenzamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
生物活性
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H14F3N3
- Molecular Weight : 303.29 g/mol
The structure features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
1. Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
- Cell Lines Tested : It has exhibited cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values less than 20 µM, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
2. Antimicrobial Activity
The compound's potential antimicrobial properties have also been evaluated:
- Bacterial Strains : In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus epidermidis, suggesting promising antibacterial activity .
3. Pharmacokinetic Properties
Understanding the pharmacokinetics is crucial for assessing the viability of this compound in therapeutic settings:
- Absorption and Distribution : Preliminary pharmacokinetic studies indicate favorable absorption characteristics with a calculated log P value suggesting moderate lipophilicity, which is beneficial for cellular uptake .
Table 1: Summary of Biological Activities
Activity Type | Test Subject | Observed Effect | IC50/MIC Value |
---|---|---|---|
Anticancer | A431 Cell Line | Induces apoptosis | <20 µM |
Anticancer | Jurkat Cell Line | Inhibits proliferation | <20 µM |
Antimicrobial | Staphylococcus aureus | Bacterial growth inhibition | 31.25 µg/mL |
Antimicrobial | E. coli | Bacterial growth inhibition | >100 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Oncology Research : A study published in ACS Infectious Diseases examined the compound's ability to sensitize cancer cells to existing therapies. The results indicated that when combined with standard treatments, there was a synergistic effect leading to enhanced cell death in resistant cancer types .
- Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that the compound not only inhibited bacterial growth but also showed potential in disrupting biofilm formation, which is crucial for treating chronic infections .
属性
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-11-3-2-8-23-10-14(22-15(11)23)9-21-16(24)12-4-6-13(7-5-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQXAIWQZHPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。